molecular formula C2F3I B1293506 Iodotrifluoroethylene CAS No. 359-37-5

Iodotrifluoroethylene

Cat. No.: B1293506
CAS No.: 359-37-5
M. Wt: 207.92 g/mol
InChI Key: PZVZTKFRZJMHEM-UHFFFAOYSA-N
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Description

Iodotrifluoroethylene is an organofluorine compound with the chemical formula C₂F₃I. It is a volatile, colorless liquid known for its high reactivity and unique chemical properties. This compound is used in various chemical reactions and industrial applications due to its ability to introduce fluorine and iodine atoms into organic molecules .

Biochemical Analysis

Biochemical Properties

Iodotrifluoroethylene plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, often forming covalent bonds. For instance, this compound can react with cadmium metal to form CdC₂F₃I, indicating its potential to form stable complexes with metals . Additionally, it reacts with nitric oxide under UV light, producing a nitroso compound, which suggests its involvement in nitrosation reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress, organelle damage, and apoptosis in single cells . These effects are attributed to its ability to disrupt cellular homeostasis and induce stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, its reaction with cadmium metal suggests that it can form stable complexes with metal ions, potentially inhibiting metal-dependent enzymes . Additionally, its interaction with nitric oxide under UV light indicates that it can participate in nitrosation reactions, which can modify protein function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as temperature and light exposure. Over time, this compound can degrade, leading to changes in its biochemical activity and long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can result in cumulative cellular damage and altered metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant physiological disturbances, including oxidative stress, organ damage, and altered metabolic pathways . Threshold effects have been observed, indicating that there is a dosage level below which the compound has negligible effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its reaction with cadmium metal suggests that it can participate in metal-dependent metabolic processes . Additionally, its ability to form nitroso compounds indicates that it can be involved in nitrosation reactions, which are important in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be distributed to different cellular compartments, influencing its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cadmium metal suggests that it can localize to metal-rich compartments, influencing metal-dependent processes . Additionally, its ability to form nitroso compounds indicates that it can be localized to regions where nitrosation reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodotrifluoroethylene is typically synthesized through the iodination of trifluorovinyl lithium. The reaction involves the following steps:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Iodotrifluoroethylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Cadmium Metal: Used in substitution reactions to form organometallic compounds.

    Nitric Oxide and Ultraviolet Light: Used in addition reactions to form nitroso compounds.

Major Products Formed:

Comparison with Similar Compounds

    Trifluoroethylene (C₂F₃H): Similar in structure but lacks the iodine atom, making it less reactive in certain types of reactions.

    Iodofluoromethane (CF₃I): Contains both fluorine and iodine but has a different carbon framework, leading to different reactivity patterns.

Uniqueness of Iodotrifluoroethylene: this compound is unique due to its combination of fluorine and iodine atoms, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and material science .

Properties

IUPAC Name

1,1,2-trifluoro-2-iodoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F3I/c3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVZTKFRZJMHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073166
Record name Ethene, trifluoroiodo-
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Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-37-5
Record name Iodotrifluoroethylene
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Record name Iodotrifluoroethylene
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Record name 359-37-5
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Record name Ethene, trifluoroiodo-
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Record name Trifluoroiodoethylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodotrifluoroethylene
Reactant of Route 2
Iodotrifluoroethylene

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